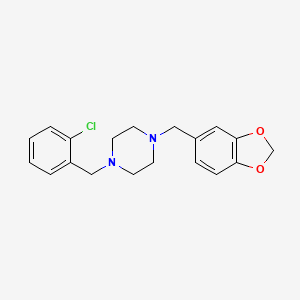

![molecular formula C16H22N4O2S B5589239 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)

4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, employing strategies to construct the complex scaffold efficiently. While the direct synthesis of 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is not detailed, similar synthetic approaches can be found in literature for closely related compounds. For example, the synthesis of complex thiazole and pyrazole derivatives typically involves condensation reactions, cyclization, and functional group transformations to introduce the various substituents and to build the heterocyclic frameworks (Bade & Vedula, 2015; O'Callaghan et al., 1995).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic and crystallographic techniques, providing detailed information on the molecular conformation, bond lengths, and angles. Single-crystal X-ray diffraction is a powerful tool in determining the exact three-dimensional arrangement of atoms in the molecule, which is critical for understanding its chemical reactivity and physical properties (Schweizer et al., 1993).

Chemical Reactions and Properties

The reactivity of such a molecule can be predicted based on its functional groups. Thiazole, pyrazole, and oxazepane rings possess distinct reactivity patterns that can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions are instrumental in further modifying the compound for specific applications or studies (Danilkina et al., 2014).

Aplicaciones Científicas De Investigación

Thiazoles and Pyrazoles in Drug Discovery

Synthesis and Biological Evaluation

Compounds incorporating thiazole and pyrazole rings have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have shown promising results in anti-bacterial and antifungal activities. Some selected compounds also displayed anti-inflammatory activity, highlighting the therapeutic potential of these heterocyclic frameworks in drug discovery (Kendre, Landge, & Bhusare, 2015).

Cytotoxicity and DNA Binding Studies

Cytotoxicity Against Cancer Cell Lines

A series of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from specific precursors showed cytotoxicity against various human cancer cell lines, including lung carcinoma A-549, colon carcinoma HT-29, and breast cancer MDA MB-231. This research underscores the potential of thiazole and pyrazole derivatives in cancer treatment, with some molecules also undergoing DNA binding studies to further understand their mechanism of action (Purohit, Prasad, & Mayur, 2011).

Molecular Docking and Chemical Calculations

Molecular Docking Studies

Molecular docking and quantum chemical calculations have been conducted on derivatives incorporating thiazole and pyrazole rings, providing insights into their potential interactions with biological targets. These studies help in understanding the binding affinities and interaction patterns of these compounds with specific proteins or enzymes, guiding the design of more effective therapeutic agents (Viji et al., 2020).

Propiedades

IUPAC Name |

3-(4-methyl-1,3-thiazol-5-yl)-1-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-13-15(23-12-17-13)4-5-16(21)19-7-3-9-22-14(10-19)11-20-8-2-6-18-20/h2,6,8,12,14H,3-5,7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBCRPMXKIYWBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N2CCCOC(C2)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589162.png)

![2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5589167.png)

![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)

![3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589188.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)

![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)

![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5589254.png)